

Propylparaben-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: *Propylparaben-d7*

Cat. No.: *B565423*

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In-Depth Technical Guide: Propylparaben-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **Propylparaben-d7**, a deuterated analog of Propylparaben. This stable isotope-labeled compound is a critical tool in analytical and research settings, particularly for quantification studies where it serves as an internal standard.

Core Compound Data

Propylparaben-d7 is the n-propyl ester of p-hydroxybenzoic acid, where the seven hydrogen atoms on the propyl group have been replaced by deuterium. This isotopic labeling makes it chemically identical to Propylparaben in terms of biological activity but distinguishable by mass, which is essential for mass spectrometry-based analytical methods.

Parameter	Value	Citations
CAS Number	1246820-92-7	[1][2][3]
Molecular Formula	C ₁₀ H ₅ D ₇ O ₃	[1][3][4]
Molecular Weight	187.24 g/mol	[1][3][4][5]
Synonyms	1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate, Propyl parahydroxybenzoate-d7	[1][2][5]

Experimental Protocols

Due to its primary application as an internal standard, detailed experimental protocols for **Propylparaben-d7** are typically integrated within broader analytical methods for detecting and quantifying parabens in various matrices. Below is a generalized methodology reflecting its common use in liquid chromatography-mass spectrometry (LC-MS) for the analysis of parabens in biological or environmental samples.

Objective: To quantify the concentration of Propylparaben in a given sample using **Propylparaben-d7** as an internal standard.

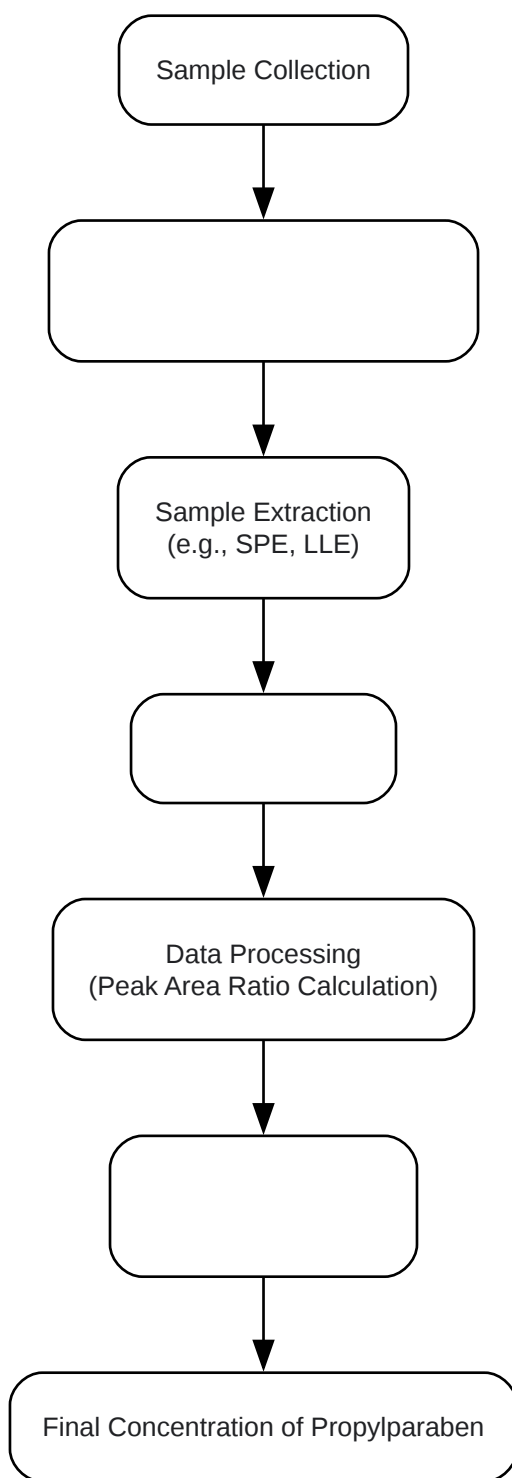
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation:
 - A known concentration of **Propylparaben-d7** is spiked into the unknown sample. This is a critical step to correct for sample loss during extraction and for variations in instrument response.
 - The sample is then subjected to an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes of interest and remove interfering substances.
 - The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.

- Chromatographic Separation:
 - An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
 - The analytes are separated on a C18 analytical column using a gradient elution program, typically with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.
- Mass Spectrometric Detection:
 - The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode.
 - The instrument is set to monitor specific precursor-to-product ion transitions for both Propylparaben and **Propylparaben-d7** (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.
- Quantification:
 - A calibration curve is generated by analyzing a series of standards containing known concentrations of Propylparaben and a constant concentration of the internal standard, **Propylparaben-d7**.
 - The peak area ratio of the analyte (Propylparaben) to the internal standard (**Propylparaben-d7**) is plotted against the concentration of the analyte.
 - The concentration of Propylparaben in the unknown sample is then determined by interpolating its peak area ratio from the calibration curve.

Logical Workflow for Analytical Quantification

The following diagram illustrates the logical workflow for using **Propylparaben-d7** as an internal standard in a typical quantitative analysis.

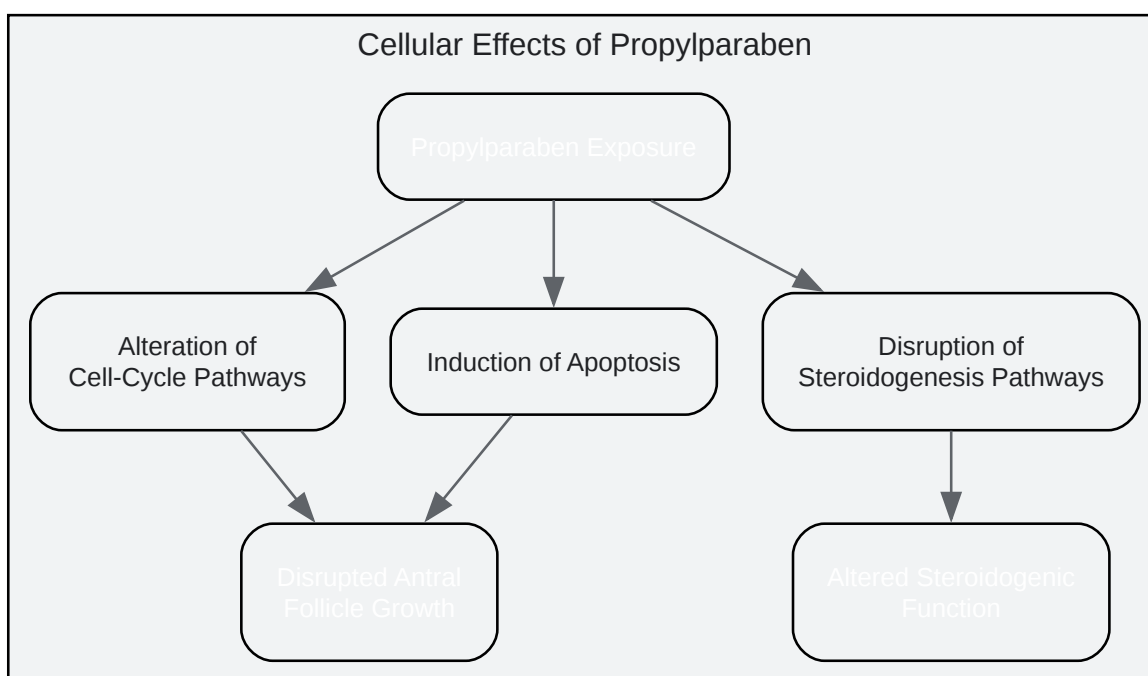


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Caption: Workflow for Quantitative Analysis using an Internal Standard.

Biological Context: Propylparaben's Mechanism of Action

While **Propylparaben-d7** is primarily used as an analytical tool, understanding the biological effects of its non-deuterated counterpart is crucial for researchers in drug development and toxicology. Propylparaben has been shown to disrupt antral follicle growth and steroidogenic function.[2] It can influence cell-cycle progression, apoptosis, and steroidogenesis pathways.[2] The diagram below conceptualizes the reported effects of Propylparaben on cellular processes.



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Caption: Reported Cellular Effects of Propylparaben Exposure.

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